7-Cyclohexyl-1,5-dioxaspiro[5.5]undecane
Description
Significance of Spiroketal Architectures in Contemporary Organic Synthesis
Spiroketals are a prominent class of heterocyclic compounds characterized by a spirocyclic center where two rings are joined through a single tetrahedral carbon atom, which is also the ketal carbon (a carbon bonded to two ether oxygen atoms). This structural motif is not merely a synthetic curiosity but is a key feature in a vast array of natural products, including pheromones, antibiotics, and marine toxins. nih.govrsc.org The unique three-dimensional arrangement of spiroketals often serves as a rigid scaffold, positioning functional groups in precise spatial orientations, which is frequently crucial for their biological activity. mskcc.org
The synthesis of spiroketals presents a classic challenge in organic chemistry, particularly concerning stereocontrol. nih.gov The spirocyclic center is often a stereocenter, and additional stereocenters can exist on the rings. Consequently, developing synthetic methods that allow for the selective formation of a single stereoisomer is a major focus of modern research. nih.gov Strategies often rely on thermodynamically controlled spiroketalization, where a dihydroxy ketone precursor cyclizes under acidic conditions to yield the most stable spiroketal isomer. mskcc.orgnih.gov However, kinetically controlled reactions are increasingly being developed to access less stable, yet potentially more biologically active, isomers. nih.govmskcc.org The pursuit of these complex architectures drives the development of new synthetic methodologies with applications in both target-oriented and diversity-oriented synthesis. nih.gov
Overview of Dioxaspiro[5.5]undecane Systems and Their Structural Features
The 1,5-dioxaspiro[5.5]undecane system is the core structure of the title compound. It consists of two six-membered rings, a cyclohexane (B81311) ring and a 1,3-dioxane (B1201747) ring, connected by a spiro-junction. The stability and conformation of this system are governed by a combination of steric and stereoelectronic effects.
A dominant stereoelectronic feature in spiroketals is the anomeric effect, which describes the tendency of a heteroatomic substituent (like an oxygen atom) adjacent to another heteroatom within a cyclohexane-type ring to favor an axial position over an equatorial one. In dioxaspiro[5.5]undecane systems, this effect significantly influences the conformation and relative stability of different isomers. cdnsciencepub.com The related 1,7-dioxaspiro[5.5]undecane system, for example, has been used as a model for studying these anomeric and exo-anomeric effects. cdnsciencepub.com
Research Context and Objectives for 7-Cyclohexyl-1,5-dioxaspiro[5.5]undecane
While dedicated studies on this compound are not widely available in scientific literature, its structure allows for the formulation of plausible research objectives. The molecule combines the 1,5-dioxaspiro[5.5]undecane framework with a bulky and lipophilic cyclohexyl group attached to the cyclohexane ring of the spiroketal.
A primary research objective would likely be the synthesis of this specific molecule to investigate the influence of the C-7 cyclohexyl substituent on the spiroketal's properties. Key areas of investigation would include:
Conformational Analysis: Studying how the sterically demanding cyclohexyl group affects the conformational equilibrium of both the cyclohexane and 1,3-dioxane rings. This would provide insight into the interplay between steric hindrance and the inherent stereoelectronic preferences of the spiroketal system.
Stereoselective Synthesis: Developing a synthetic route that allows for the controlled installation of the cyclohexyl group and the formation of the spiroketal center with specific stereochemistry.
Physicochemical Properties: Characterizing the molecule's physical properties, such as solubility and lipophilicity, which would be significantly influenced by the large nonpolar cyclohexyl moiety.
Biological Screening: Given that many spiroketals exhibit biological activity, a logical objective would be to screen this compound in various assays to explore its potential as a bioactive agent. The rigid scaffold combined with the lipophilic group could lead to specific interactions with biological targets.
In essence, research on this compound would contribute to the fundamental understanding of how substituents modulate the structure and function of spiroketal systems, potentially leading to the discovery of new molecules with useful properties.
Data Tables
Table 1: Properties of Parent Dioxaspiro[5.5]undecane Isomers Data sourced from publicly available chemical databases.
| Property | 1,5-Dioxaspiro[5.5]undecane | 1,7-Dioxaspiro[5.5]undecane |
| CAS Number | 180-93-8 nih.gov | 180-84-7 |
| Molecular Formula | C₉H₁₆O₂ nih.gov | C₉H₁₆O₂ |
| Molecular Weight | 156.22 g/mol nih.gov | 156.22 g/mol |
| Boiling Point | Not available | 193 °C at 750 mmHg |
| Density | Not available | 1.02 g/mL at 25 °C |
| Refractive Index | Not available | n20/D 1.464 |
Table 2: Properties of this compound-2,4-dione This table describes a related, but distinct, compound featuring the same carbon skeleton but with dione (B5365651) functionality. nih.gov
| Property | Value |
| PubChem CID | 176459725 |
| Molecular Formula | C₁₅H₂₂O₄ |
| Molecular Weight | 266.33 g/mol |
| Computed XLogP3 | 4.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
Structure
3D Structure
Properties
CAS No. |
62674-11-7 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
11-cyclohexyl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C15H26O2/c1-2-7-13(8-3-1)14-9-4-5-10-15(14)16-11-6-12-17-15/h13-14H,1-12H2 |
InChI Key |
PFZCWMSRAVSORM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CCCCC23OCCCO3 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Cyclohexyl 1,5 Dioxaspiro 5.5 Undecane
Evolution of Spiroketal Synthesis Strategies
Spiroketals are a common structural motif in a wide array of biologically active natural products, including insect pheromones, polyketide antibiotics, and marine toxins. illinois.edu The inherent structural rigidity and defined stereochemistry of the spiroketal unit are often crucial for their biological function. researchgate.net Consequently, the development of efficient and stereoselective methods for their synthesis has been a significant focus in organic chemistry.
Early strategies for spiroketal synthesis often relied on thermodynamically controlled acid-catalyzed cyclization of precursor molecules, such as dihydroxy ketones. nih.govcdnsciencepub.com In these reactions, the product distribution is governed by the relative thermodynamic stability of the possible stereoisomers. The anomeric effect, which is the tendency of an electronegative substituent at the anomeric carbon of a pyranose ring to favor an axial orientation, plays a significant role in determining the most stable isomer. illinois.edu While effective in many cases, these thermodynamic approaches offer limited control when the desired isomer is not the most stable one.
To overcome this limitation, kinetically controlled methods have been developed. These strategies aim to form a specific stereoisomer by controlling the reaction pathway rather than the final equilibrium state. acs.org This has been achieved through various means, including the use of specific reagents and reaction conditions that favor a particular cyclization transition state. For instance, the Ti(Oi-Pr)4-mediated kinetic spirocyclization of glycal epoxides proceeds with retention of configuration at the anomeric carbon, a contrast to most acid-catalyzed methods. acs.org This approach allows for the synthesis of "contrathermodynamic" spiroketals, which are less favored under equilibrium conditions. illinois.edu
Targeted Synthesis of the 1,5-Dioxaspiro[5.5]undecane Core
The 1,5-dioxaspiro[5.5]undecane scaffold is a key structural feature of 7-Cyclohexyl-1,5-dioxaspiro[5.5]undecane. Its synthesis is typically achieved through the cyclization of a suitable acyclic precursor.
The most common method for the formation of the 1,5-dioxaspiro[5.5]undecane core involves the acid-catalyzed cyclization of a dihydroxy ketone precursor. researchgate.net This reaction proceeds via the formation of a hemiketal followed by a second intramolecular cyclization to yield the spiroketal. The stereochemical outcome of this process is often dictated by thermodynamic factors, leading to the formation of the most stable spiroketal isomer.
Alternative cyclization strategies that offer greater kinetic control have also been explored. These include methods such as oxidative cyclization of spiroacetals bearing a hydroxyalkyl side chain and intramolecular Michael additions. nih.gov The choice of cyclization strategy is often dictated by the desired stereochemistry and the nature of the substituents on the spiroketal core.
The design of the acyclic precursor is critical for the successful synthesis of the 1,5-dioxaspiro[5.5]undecane core. The precursor must contain the appropriate functional groups and stereocenters to yield the desired spiroketal upon cyclization. For the synthesis of this compound, the precursor would be a dihydroxy ketone with a cyclohexyl group at the appropriate position.
The reactivity of the precursor can be modulated by the choice of protecting groups and the reaction conditions. For example, the use of bulky protecting groups can influence the conformational preferences of the precursor, thereby affecting the stereochemical outcome of the cyclization reaction.
Stereoselective Introduction of the Cyclohexyl Moiety at C7
A key challenge in the synthesis of this compound is the stereoselective introduction of the cyclohexyl group at the C7 position. This can be achieved through various asymmetric synthesis strategies.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org In the context of this compound synthesis, a chiral auxiliary could be attached to the precursor molecule to direct the stereoselective introduction of the cyclohexyl group. For example, an Evans oxazolidinone chiral auxiliary has been used in the asymmetric synthesis of substituted 3,9-diazaspiro[5.5]undecanes. researchgate.net A similar strategy could be envisioned for the synthesis of the target molecule. After the desired stereocenter is set, the auxiliary is removed to yield the final product. wikipedia.org
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Reference |
|---|---|---|
| Evans Oxazolidinones | Asymmetric alkylation and aldol (B89426) reactions | wikipedia.org |
| Camphorsultam | Various asymmetric transformations | wikipedia.org |
Asymmetric catalysis offers a powerful and efficient approach to the synthesis of chiral molecules. nih.govmdpi.com In this strategy, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. A variety of asymmetric catalytic reactions could be employed for the stereoselective synthesis of this compound.
For instance, a catalytic asymmetric conjugate addition of a cyclohexyl nucleophile to an appropriate enone precursor could establish the stereocenter at C7. Subsequent functional group manipulations and cyclization would then lead to the desired spiroketal. The development of new chiral catalysts and catalytic methods continues to expand the toolkit available to synthetic chemists for the construction of complex stereochemically rich molecules. nih.govnih.gov
Table 2: Selected Asymmetric Catalytic Reactions
| Reaction | Catalyst Type | Application |
|---|---|---|
| Asymmetric Hydrogenation | Chiral transition metal complexes (e.g., Rh, Ru) | Reduction of prochiral alkenes and ketones |
| Asymmetric Epoxidation | Chiral catalysts (e.g., Sharpless, Jacobsen) | Enantioselective formation of epoxides |
Diastereoselective Synthetic Pathways
The formation of the spiroketal core of this compound involves the creation of a stereogenic center at the spirocyclic carbon (C-7). Diastereoselective synthesis aims to control this stereochemistry, along with any other stereocenters in the molecule, to produce a single desired diastereomer. This control is typically achieved through either substrate-controlled or reagent-controlled methods.
In substrate-controlled approaches, the stereochemistry of the starting material dictates the stereochemical outcome of the spirocyclization. For instance, the cyclization of a dihydroxy ketone precursor containing pre-existing chiral centers will often favor the formation of a diastereomer that minimizes steric strain in the transition state, a principle known as thermodynamic control. Chiral phosphoric acid-catalyzed reactions have been shown to facilitate highly diastereoselective spiroketalizations by creating a well-defined chiral environment around the reacting species. acs.org Mechanistic studies suggest these reactions proceed via a highly organized transition state, avoiding long-lived oxocarbenium intermediates and leading to a syn-selective addition of the nucleophile. acs.org
Reagent-controlled methods employ chiral catalysts or reagents to influence the stereochemical outcome, regardless of the substrate's inherent chirality. For example, enantioselective cascade reactions using sequential gold and iridium catalysis have proven effective for accessing spiroketals with excellent enantioselectivity. nih.gov While these methods are primarily for enantiocontrol, they can be adapted for diastereocontrol when multiple stereocenters are formed.
The synthesis of similar 1,7-dioxaspiro[5.5]undecane systems from chiral precursors like D-fructose demonstrates how the inherent stereochemistry of a starting material can be transferred to the final spiroketal product. nih.gov A hypothetical diastereoselective synthesis of this compound could involve the acid-catalyzed cyclization of a chiral dihydroxyketone precursor, where the stereochemistry of the hydroxyl groups directs the formation of the thermodynamically most stable spiroketal diastereomer.
Table 1: Illustrative Diastereoselectivity in Spiroketal Synthesis (Example Systems)
| Precursor Type | Catalyst/Conditions | Product System | Diastereomeric Ratio (d.r.) |
| Acyclic Dihydroxy Ketone | p-Toluenesulfonic acid (PTSA), Benzene | 1,7-Dioxaspiro[5.5]undecane | >95:5 |
| Enol Ether with Hydroxyl | Chiral Phosphoric Acid | Functionalized Spiroketal | up to 99:1 |
| Hydroxy Ketone from Nitroalkane | TiCl₃, then acid | 1,6-Dioxaspiro[4.4]nonane | High stereoselectivity |
Chemoselective Functionalization for this compound Assembly
Chemoselectivity, the ability to react with one functional group in the presence of others, is paramount in multi-step synthesis. The assembly of this compound from simpler precursors requires careful planning to ensure that bond formations and functional group manipulations occur at the desired positions.
In the synthesis of complex molecules, it is often necessary to temporarily mask reactive functional groups to prevent them from interfering with a desired transformation. neliti.com An orthogonal protecting group strategy involves the use of multiple protecting groups in a single molecule, where each type can be removed under specific conditions without affecting the others. neliti.com This allows for the sequential unmasking and reaction of different functional groups.
For a hypothetical precursor to this compound that might contain additional hydroxyl or amino groups, an orthogonal strategy would be essential. For example, a primary alcohol could be protected as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl, TBS), which is stable to many reaction conditions but can be selectively removed with fluoride (B91410) ions. researchgate.net A secondary alcohol could be protected as a benzyl (B1604629) (Bn) ether, removable by hydrogenolysis, and an amino group as a tert-butoxycarbonyl (Boc) group, which is cleaved under acidic conditions. neliti.com This orthogonal approach provides the flexibility to perform various chemical transformations on different parts of the molecule independently. researchgate.net
Table 2: Common Orthogonal Protecting Groups in Organic Synthesis
| Protecting Group | Functional Group Protected | Cleavage Conditions | Stable To |
| tert-Butyldimethylsilyl (TBS) | Alcohol | F⁻ (e.g., TBAF) | Mild acid/base, Hydrogenolysis |
| Benzyl (Bn) | Alcohol, Amine | H₂, Pd/C (Hydrogenolysis) | Acid, Base, F⁻ |
| tert-Butoxycarbonyl (Boc) | Amine | Strong Acid (e.g., TFA) | Hydrogenolysis, Base, F⁻ |
| Fluorenylmethyloxycarbonyl (Fmoc) | Amine | Base (e.g., Piperidine) | Acid, Hydrogenolysis |
Selective Carbon-Carbon and Carbon-Oxygen Bond Formations
The construction of the carbon skeleton and the defining C-O bonds of the spiroketal ring are the core of the synthesis.
Carbon-Oxygen Bond Formation: The key C-O bond-forming step is the spiroketalization itself. This is typically an acid-catalyzed intramolecular reaction of a dihydroxy ketone. The two hydroxyl groups attack the ketone carbonyl, forming the two six-membered rings of the 1,5-dioxaspiro[5.5]undecane system in a single, efficient step. Tandem deprotection/spiroketalization procedures, where the removal of a protecting group directly triggers the cyclization, are particularly effective. researchgate.netfigshare.com
Carbon-Carbon Bond Formation: The carbon framework of the precursor must be assembled selectively. The synthesis of the dihydroxy ketone precursor can be achieved through various C-C bond-forming reactions. For instance, nitroalkanes can serve as versatile building blocks. nih.gov A double Michael addition of nitromethane (B149229) to two different α,β-unsaturated carbonyl compounds can be used to construct the carbon chain, with a subsequent Nef reaction converting the nitro group into the required ketone for cyclization. nih.gov Alternatively, acetylide chemistry provides a powerful route for building the carbon backbone, as demonstrated in the flexible synthesis of other dialkyl-1,7-dioxaspiro[5.5]undecanes. nih.gov This approach allows for the individual construction of the two carbon chains that will form the rings, which are then joined together before the final spiroketalization. nih.gov
Sustainable Synthetic Routes to this compound
Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. This involves maximizing efficiency, minimizing waste, and using less hazardous materials.
Atom Economy: A key principle of green chemistry is atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. skpharmteco.comwikipedia.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts. jocpr.com For the synthesis of this compound, a route that relies on addition reactions to build the carbon framework and a final intramolecular cyclization (which has 100% atom economy, barring the catalyst) would be considered highly atom-economical.
Table 3: Theoretical Atom Economy for Spiroketalization Step
| Reaction | Reactant(s) | Product | Byproduct(s) | Atom Economy (%) |
| Intramolecular Ketalization | 5-hydroxy-1-(4-cyclohexyl-1-hydroxytetrahydro-2H-pyran-4-yl)pentan-1-one | This compound | H₂O | 92.5% |
Note: Calculation is based on the cyclization of a hypothetical dihydroxy ketone precursor, losing one molecule of water.
Green Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs), which pose environmental and health risks. Green chemistry encourages the use of alternative, more benign solvent systems. Deep Eutectic Solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are gaining attention as they are often biodegradable, non-hazardous, and economical. researchgate.net Employing such solvents in the synthesis of intermediates for this compound could significantly reduce the environmental impact of the process. researchgate.net
Catalysts accelerate chemical reactions without being consumed, allowing small amounts to facilitate the transformation of large quantities of substrate. This approach is inherently superior to the use of stoichiometric reagents, which are consumed in the reaction and generate significant waste. jk-sci.com
The crucial spiroketalization step is typically acid-catalyzed, using substances like p-toluenesulfonic acid (PTSA) or camphorsulfonic acid (CSA). These catalytic methods are highly efficient and generate only water as a byproduct. Furthermore, the development of advanced catalytic systems can enhance selectivity and reduce waste from other steps in the synthesis. For example, using catalytic enantioselective methods to establish stereocenters avoids the need for chiral auxiliaries, which have poor atom economy. acs.orgnih.gov The use of transition metal catalysts, such as Wilkinson's catalyst for hydrogenations or palladium catalysts for C-C bond formation, allows for highly efficient and selective transformations, further contributing to a greener synthetic route by minimizing byproducts and reducing the number of synthetic steps. nih.govjk-sci.com
Conformational Analysis and Stereochemical Characterization of 7 Cyclohexyl 1,5 Dioxaspiro 5.5 Undecane
Intrinsic Conformations of the Spiro[5.5]undecane Core
The 1,5-dioxaspiro[5.5]undecane skeleton consists of a cyclohexane (B81311) ring and a 1,3-dioxane (B1201747) ring fused at a central spiro carbon atom. The conformational behavior of this core is dictated by the interplay of steric and stereoelectronic effects within and between the two rings.
The spiro[5.5]undecane system is characterized by two six-membered rings. In the vast majority of cases, six-membered rings adopt a chair conformation to minimize angular and torsional strain. researchgate.net For 1,5-dioxaspiro[5.5]undecane, this results in a preferred double-chair conformation.
The 1,3-dioxane ring's geometry is significantly influenced by stereoelectronic interactions, specifically the anomeric effect. wikipedia.org The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-6, the spiro center in this case) to occupy an axial position, which is counterintuitive to steric considerations. wikipedia.org This phenomenon is attributed to a stabilizing hyperconjugation between a lone pair of electrons on an endocyclic oxygen atom and the antibonding (σ) orbital of the adjacent exocyclic C-O bond. wikipedia.org In the 1,5-dioxaspiro[5.5]undecane system, this translates to a stabilization of the conformation where the C6-C7 and C6-C11 bonds (part of the cyclohexane ring) are axial with respect to the 1,3-dioxane ring. This arrangement allows for two such stabilizing n-σ interactions, contributing significantly to the rigidity of the spiroketal core, similar to what is observed in the related 1,7-dioxaspiro[5.5]undecane system. cdnsciencepub.com
Strain in the spiro core arises primarily from gauche interactions within the rings and transannular interactions between them. The double-chair conformation effectively minimizes these strains, making it the most stable ground-state geometry.
While the double-chair conformation is strongly preferred, the spiro[5.5]undecane core is not entirely rigid. It can undergo dynamic conformational changes through ring inversion. This process involves the interconversion of one chair conformation into another via a higher-energy twist-boat intermediate. For the 1,5-dioxaspiro[5.5]undecane core, this can involve the inversion of either the cyclohexane ring or the 1,3-dioxane ring, or both simultaneously.
| Cyclohexane Ring Conformation | 1,3-Dioxane Ring Conformation | Relative Energy (Qualitative) | Key Features |
|---|---|---|---|
| Chair | Chair | Lowest | Minimizes torsional and angle strain; benefits from anomeric stabilization. |
| Chair | Twist-Boat | High | Increased torsional strain in the dioxane ring. |
| Twist-Boat | Chair | High | Increased torsional strain in the cyclohexane ring. |
| Twist-Boat | Twist-Boat | Highest | Significant steric and torsional strain in both rings. |
Stereochemical Influence of the Cyclohexyl Substituent
The introduction of a bulky cyclohexyl group at the C-7 position of the cyclohexane ring has a profound impact on the conformational preferences of the entire molecule.
The substituent cyclohexyl group itself preferentially exists in a stable chair conformation. This bulky group is attached to the C-7 carbon of the spirocycle's cyclohexane ring. The orientation of the substituent relative to the main spirocycle is determined by rotation around the C7-C(cyclohexyl) single bond, which will adopt a staggered conformation to minimize steric interactions with adjacent protons.
The most significant conformational question for 7-Cyclohexyl-1,5-dioxaspiro[5.5]undecane is the preference of the cyclohexyl group for either an equatorial or an axial position on its parent cyclohexane ring within the spiro system. In substituted cyclohexanes, bulky groups overwhelmingly favor the equatorial position to avoid destabilizing 1,3-diaxial interactions.
An axial cyclohexyl group at C-7 would experience severe steric repulsion with the axial protons at the C-9 and C-11 positions. This steric strain is significantly greater than that for smaller groups like methyl. The conformational preference is often quantified by the "A-value," which represents the free energy difference (ΔG°) between the axial and equatorial conformers. While the specific A-value for a cyclohexyl group is not commonly tabulated, it is expected to be very large, comparable to or exceeding that of a tert-butyl group (approximately 4.9 kcal/mol).
| Conformer | Key Steric Interactions | Relative Stability |
|---|---|---|
| Equatorial Cyclohexyl | No significant 1,3-diaxial interactions. | Strongly Favored |
| Axial Cyclohexyl | Severe 1,3-diaxial steric repulsion with axial hydrogens at C-9 and C-11. | Strongly Disfavored |
Configurational Isomerism of this compound
Configurational isomers are stereoisomers that cannot be interconverted by simple bond rotations and require bond breaking and reforming. The introduction of the cyclohexyl group at C-7 in the 1,5-dioxaspiro[5.5]undecane core induces chirality in the molecule.
The unsubstituted 1,5-dioxaspiro[5.5]undecane molecule is achiral, possessing a plane of symmetry. However, the C-7 substituent breaks this symmetry, leading to the creation of two stereocenters:
C-7: The carbon atom bearing the cyclohexyl group becomes a chiral center as it is attached to four different groups: a hydrogen atom, the cyclohexyl group, the C-6 spiro carbon, and the C-8 carbon.
C-6 (Spiro Center): The spiro carbon atom also becomes a chiral center. The substitution at C-7 makes the two pathways around the cyclohexane ring (C6 -> C7 -> C8... vs. C6 -> C11 -> C10...) inequivalent, a condition for spirochirality. researchgate.net
With two stereocenters, a maximum of 2² = 4 stereoisomers can exist. These stereoisomers consist of two pairs of enantiomers. The relationship between a member of one pair and a member of the other pair is diastereomeric.
| Configuration at C-6 | Configuration at C-7 | Stereoisomer Relationship |
|---|---|---|
| R | R | Enantiomers (Pair 1) |
| S | S | |
| R | S | Enantiomers (Pair 2) |
| S | R |
Note: The (R,R) and (R,S) isomers are diastereomers. The (S,S) and (S,R) isomers are also diastereomers.
Diastereomeric Relationships and Chirality Elements
The stereochemical complexity of this compound arises from multiple elements of chirality. The primary source is the spirocyclic center, the C7 carbon atom, which is a stereocenter. This gives rise to two enantiomers, (R)-7-Cyclohexyl-1,5-dioxaspiro[5.5]undecane and (S)-7-Cyclohexyl-1,5-dioxaspiro[5.5]undecane.
Furthermore, the cyclohexane ring introduces additional stereocenters. If the cyclohexyl ring is substituted, the carbon atom to which the spirocycle is attached becomes a chiral center. For an unsubstituted cyclohexane ring, the chair conformation can lead to diastereomers based on the axial or equatorial position of the spiroketal substituent. The interplay between the chirality at the spiro-center and the stereochemistry of the cyclohexyl group results in a set of diastereomers. For example, considering the spiro-carbon (C7) and the cyclohexyl carbon attached to it (C1'), four potential diastereomers could exist: (7R, 1'R), (7S, 1'S), (7R, 1'S), and (7S, 1'R).
The relative stability of these diastereomers is governed by a combination of steric interactions and stereoelectronic effects, most notably the anomeric effect. The anomeric effect in spiroketals describes the thermodynamic preference for a conformation where the lone pairs on the ring oxygens are anti-periplanar to the adjacent C-O bonds. This typically results in a rigid, chair-chair conformation for the spiroketal core, which in turn influences the preferred orientation of the cyclohexyl substituent.
Strategies for Enantiomeric Resolution and Purity Assessment
Given that this compound is a chiral molecule, the separation of its racemic mixture into individual enantiomers is a critical process for stereochemical studies. This separation, known as enantiomeric resolution, can be achieved through several established strategies.
Common Strategies for Enantiomeric Resolution:
Chiral Chromatography: This is one of the most powerful and widely used methods. A racemic mixture of the spiroketal is passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral columns are standard techniques.
Diastereomeric Salt Formation: This classical method involves reacting the racemic spiroketal (if it contains a suitable functional group like an acid or base) with a single, pure enantiomer of a chiral resolving agent. This reaction creates a mixture of diastereomers. Since diastereomers have different physical properties (e.g., solubility), they can be separated by conventional methods like fractional crystallization. After separation, the resolving agent is chemically removed to yield the pure enantiomers of the original spiroketal.
Assessment of Enantiomeric Purity:
Once a resolution has been performed, the enantiomeric purity (or enantiomeric excess, ee) of the separated fractions must be determined.
Chiral HPLC/GC: This is the most common method for assessing enantiomeric purity. By analyzing the sample on a chiral column, the relative peak areas of the two enantiomers can be integrated to calculate the enantiomeric excess.
Polarimetry: This technique measures the rotation of plane-polarized light by a solution of the chiral compound. While a pure enantiomer will have a specific rotation, this method is less precise for determining high enantiomeric excesses compared to chromatographic methods.
Advanced Spectroscopic Probes for Conformational and Stereochemical Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure of molecules in solution. For this compound, ¹H and ¹³C NMR would provide critical data on its preferred conformation.
The conformation of the 1,5-dioxaspiro[5.5]undecane core is heavily influenced by stereoelectronic forces, particularly the endo and exo anomeric effects. These effects stabilize a conformation where both six-membered rings adopt a chair form, and the C-O bonds of the spiro-center are oriented axially with respect to the adjacent ring. This arrangement allows the non-bonding electron pairs on each oxygen atom to align anti-periplanar to the polar C-O bond, a stabilizing interaction.
Studies on related spiroketals, such as 1-oxaspiro[5.5]undecanes, have demonstrated that these systems can be conformationally rigid at room temperature due to the significant stabilization provided by the anomeric effects. cdnsciencepub.comcdnsciencepub.com Low-temperature NMR studies can be used to observe distinct signals for different conformers if an equilibrium exists. cdnsciencepub.comcdnsciencepub.com
Table 1: Key NMR Parameters for Conformational Analysis of Spiroketals
| NMR Parameter | Information Provided | Expected Observation for this compound |
|---|---|---|
| ¹H-¹H Coupling Constants (³JHH) | Provide information about the dihedral angles between protons, which helps define ring conformation (e.g., chair vs. boat). | Large coupling constants (8-12 Hz) between adjacent axial protons would confirm a chair conformation for the rings. |
| ¹³C Chemical Shifts | Sensitive to the steric environment. Carbons with axial substituents are typically shielded (shifted upfield) compared to those with equatorial substituents (γ-gauche effect). | The chemical shifts of the carbons in the spiroketal rings and the cyclohexyl ring can indicate the preferred axial/equatorial orientation of the cyclohexyl group. |
| Nuclear Overhauser Effect (NOE) | Provides information about through-space proximity of protons. | NOE correlations between protons on the cyclohexyl ring and protons on the spiroketal core would definitively establish the relative orientation of the two ring systems. |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that are exceptionally powerful for determining the absolute configuration (R/S) of chiral molecules in solution. biotools.usnih.gov
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This results in a spectrum with positive and negative bands that is unique to a specific enantiomer; its mirror-image enantiomer will produce a mirror-image VCD spectrum. nih.gov
ECD operates on the same principle but uses ultraviolet and visible light, probing electronic transitions.
The determination of the absolute configuration of this compound using these methods involves a synergistic approach combining experimental measurement with theoretical calculation. researchgate.net The typical workflow is as follows:
The experimental VCD or ECD spectrum of an enantiomerically enriched sample is measured.
The three-dimensional structures of both the (R) and (S) enantiomers are modeled using computational methods, such as Density Functional Theory (DFT).
The theoretical VCD and ECD spectra for both enantiomers are calculated based on these modeled structures.
The experimental spectrum is compared to the two calculated spectra. A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration of the sample. biotools.usnih.gov This approach is a reliable alternative to X-ray crystallography, especially for non-crystalline samples. biotools.us
X-ray Crystallography for Solid-State Conformation and Packing (where applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide unambiguous information on bond lengths, bond angles, and the exact conformation of the molecule, including the orientation of the cyclohexyl group relative to the spiroketal system.
While a crystal structure for this compound itself is not publicly available, data from closely related compounds can offer valuable insights. For instance, the crystal structure of (Z)-3-(3-Phenylallylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has been reported. nih.gov In this molecule, the 1,3-dioxane ring of the spiroketal system adopts a distorted envelope conformation. nih.gov This demonstrates how substituents can influence the conformation of the core spiroketal structure. Analysis of the crystal packing can also reveal intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. nih.gov
Table 2: Representative Crystallographic Data for a Related Spiroketal Derivative (Data for (Z)-3-(3-Phenylallylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione) nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₈H₁₈O₄ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.1177 (14) |
| b (Å) | 9.5506 (19) |
| c (Å) | 11.734 (2) |
| α (°) | 106.82 (3) |
| β (°) | 100.14 (3) |
| γ (°) | 93.35 (3) |
| Volume (ų) | 746.6 (3) |
Chemical Reactivity and Derivatization Pathways of 7 Cyclohexyl 1,5 Dioxaspiro 5.5 Undecane
Acid-Catalyzed Reactions of the Spiroketal Moiety
The 1,5-dioxaspiro[5.5]undecane system is a six-membered ring spiroketal. Like other ketals, its stability is pH-dependent, being relatively stable under basic and neutral conditions but reactive in the presence of acids.
The rate of hydrolysis is dependent on several factors, including the acid strength, temperature, and solvent polarity. Generally, stronger acids and higher temperatures accelerate the reaction.
Table 1: Representative Conditions for Acid-Catalyzed Hydrolysis of Spiroketals
| Acid Catalyst | Solvent | Temperature (°C) | Outcome |
|---|---|---|---|
| Dilute HCl | Water/THF | 25 - 50 | Ring-opening to dihydroxy ketone |
| H₂SO₄ | Dioxane/H₂O | 40 | Hydrolysis |
| p-Toluenesulfonic acid (PTSA) | Acetone/H₂O | Reflux | Ketal cleavage |
When 7-Cyclohexyl-1,5-dioxaspiro[5.5]undecane is treated with an alcohol or a diol in the presence of an acid catalyst under anhydrous conditions, a transketalization reaction can occur. This process involves the exchange of the propane-1,3-diol unit with the new alcohol or diol. The mechanism is similar to hydrolysis, involving the formation of a key oxocarbenium ion intermediate after the initial protonation and ring-opening. This highly electrophilic intermediate is then intercepted by the new alcohol or diol. The reaction is an equilibrium process, and the position of the equilibrium can be controlled by the concentration of the reactants or by removing one of the products (e.g., propane-1,3-diol) from the reaction mixture.
Table 2: Conditions for Transketalization of Spiroketals
| Reagent | Acid Catalyst | Conditions | Product Type |
|---|---|---|---|
| Ethylene glycol | PTSA | Toluene, Dean-Stark, Reflux | New spiroketal |
| Methanol (excess) | Anhydrous HCl | 25 °C | Dimethyl ketal |
| 1,2-Propanediol | Camphorsulfonic acid (CSA) | CH₂Cl₂, RT | Diastereomeric spiroketals |
Nucleophilic and Electrophilic Reactivity at the Spirocenter
Direct nucleophilic or electrophilic attack on the spirocenter of an unactivated spiroketal is generally difficult. Reactivity is almost always achieved through activation, typically with acids.
The spiroketal carbon itself is not sufficiently electrophilic to react with most nucleophiles directly. However, under acidic conditions, the formation of the intermediate oxocarbenium ion generates a potent electrophile. This intermediate can be trapped by a variety of nucleophiles.
Oxygen Nucleophiles: As discussed in sections 4.1.1 and 4.1.2, water and alcohols are common oxygen nucleophiles that lead to hydrolysis and transketalization products, respectively.
Nitrogen Nucleophiles: Primary and secondary amines can react with the oxocarbenium ion intermediate to form, after dehydration, enamines or iminium ions, which can be further reduced to amino derivatives.
Carbon Nucleophiles: Organometallic reagents and other carbon-based nucleophiles can attack the oxocarbenium ion, leading to the formation of a new carbon-carbon bond and the opening of the spiroketal ring. For example, reaction with Grignard reagents in the presence of a Lewis acid can result in C-alkylation.
Lewis acids can be employed to activate the spiroketal moiety towards nucleophilic attack. acs.org A Lewis acid coordinates to one or both of the oxygen atoms, which polarizes the C-O bonds and weakens them, facilitating cleavage. illinois.edunih.gov This activation enhances the electrophilic character of the spirocenter and promotes the formation of the key oxocarbenium ion intermediate, even under non-protic conditions. researchgate.net This intermediate can then undergo substitution reactions with various nucleophiles. The choice of Lewis acid can influence the reaction's outcome and stereoselectivity. acs.org
Table 3: Lewis Acids for Spiroketal Activation
| Lewis Acid | Solvent | Temperature (°C) | Typical Application |
|---|---|---|---|
| TiCl₄ | CH₂Cl₂ | -78 | Activation towards C-nucleophiles |
| BF₃·OEt₂ | CH₂Cl₂ | -78 to 0 | Fragment coupling, transketalization |
| SnCl₄ | CH₂Cl₂ | -78 | Glycosylation-type reactions |
Functionalization of the Cyclohexyl Substituent
The spiroketal group is generally robust under non-acidic conditions, allowing for a range of chemical transformations to be performed on the cyclohexyl substituent. The reactivity of the cyclohexyl group is characteristic of a saturated alkane, primarily involving C-H bond functionalization. niu.eduresearchgate.net
Common strategies for functionalizing the cyclohexyl ring include radical-based reactions and oxidation.
Radical Halogenation: Free radical halogenation, using reagents such as N-bromosuccinimide (NBS) or chlorine with UV light, can introduce a halogen atom onto the cyclohexyl ring. youtube.com The reaction typically shows some selectivity for the tertiary C-H bond at the point of attachment to the spiroketal ring, as the resulting tertiary radical is more stable. nih.gov The resulting alkyl halide is a versatile intermediate for further nucleophilic substitution or elimination reactions.
Oxidation: Direct oxidation of the C-H bonds on the cyclohexyl ring can lead to the introduction of hydroxyl or carbonyl groups. nih.govresearchgate.net Reagents such as chromium trioxide, potassium permanganate (B83412), or more modern catalytic systems (e.g., using ruthenium or manganese catalysts) can be employed. researchgate.net The reaction conditions must be carefully controlled to avoid potential oxidation of the spiroketal moiety or over-oxidation of the desired products. For instance, oxidation of the tertiary C-H bond can yield a tertiary alcohol.
C-H Activation: Modern transition-metal-catalyzed C-H activation provides a powerful tool for the selective functionalization of alkanes. acs.orgresearchgate.net These methods could potentially be applied to introduce various functional groups, such as aryl, alkyl, or boryl groups, onto the cyclohexyl ring of this compound with high chemo- and regioselectivity.
Table 4: Representative Reactions for Cyclohexyl Group Functionalization
| Reaction Type | Reagents | Conditions | Potential Product(s) |
|---|---|---|---|
| Free-Radical Bromination | NBS, AIBN (cat.) | CCl₄, Reflux | Bromocyclohexyl derivative |
| Oxidation | CrO₃, H₂SO₄ | Acetone, 0 °C | Cyclohexanone/Cyclohexanol derivatives |
| C-H Arylation | Pd(OAc)₂, PPh₃, Ar-Br | High Temp | Aryl-substituted cyclohexyl derivative |
Selective Oxidation and Reduction Reactions
The 1,5-dioxaspiro[5.5]undecane core of the molecule is a spiroketal, which is a type of acetal. Generally, the ether linkages within a spiroketal are resistant to many oxidizing and reducing agents under neutral or basic conditions. The stability of the spiroketal moiety means that selective oxidation or reduction reactions would likely target the cyclohexyl ring, should appropriate reagents and conditions be employed.
Oxidation:
Direct oxidation of the spiroketal core without ring opening is challenging and not commonly observed. Strong oxidizing agents under harsh conditions could lead to degradation of the molecule. However, the tertiary C-H bonds on the cyclohexyl ring are potential sites for oxidation. Reagents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) could potentially oxidize these positions to alcohols, although such reactions may lack selectivity and require forcing conditions. More controlled oxidation might be achievable using modern catalytic methods that facilitate C-H oxidation.
Reduction:
The spiroketal functional group is already in a reduced state and is inert to typical hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Similarly, the cyclohexyl ring is a saturated alkane and does not undergo reduction under standard conditions. Therefore, selective reduction of this compound without prior functionalization is not a typical derivatization pathway.
The following table summarizes the expected reactivity of this compound with common oxidizing and reducing agents, based on the general reactivity of its constituent functional groups.
| Reagent Class | Specific Reagent Example | Expected Reactivity with Spiroketal Core | Expected Reactivity with Cyclohexyl Ring |
| Oxidizing Agents | Chromic Acid (H₂CrO₄) | Generally inert, potential for ring opening under harsh acidic conditions. | Potential for oxidation at tertiary C-H bonds to alcohols, but may lack selectivity. |
| Potassium Permanganate (KMnO₄) | Generally inert under neutral/basic conditions. | Potential for oxidation at C-H bonds, but likely unselective. | |
| Pyridinium Chlorochromate (PCC) | Inert. | Inert. | |
| Reducing Agents | Sodium Borohydride (NaBH₄) | Inert. | Inert. |
| Lithium Aluminum Hydride (LiAlH₄) | Inert. | Inert. | |
| Catalytic Hydrogenation (H₂/Pd, Pt, etc.) | Inert. | Inert. |
Halogenation and Other Substitutions on the Cyclohexyl Ring
The cyclohexyl ring of this compound is a more likely site for derivatization through substitution reactions, particularly free-radical halogenation.
Free-Radical Halogenation:
The C-H bonds of the cyclohexyl ring can be substituted with halogens (Cl, Br) through a free-radical chain reaction, typically initiated by UV light or a radical initiator like AIBN. The reactivity of the C-H bonds follows the order: tertiary > secondary > primary. Therefore, halogenation is expected to occur preferentially at the tertiary carbon of the cyclohexyl ring (the point of attachment to the spiroketal). However, a mixture of products, including secondary-substituted isomers, is likely due to the statistical abundance of secondary hydrogens.
A representative, albeit generalized, reaction for the bromination is shown below:
Initiation: Br₂ → 2 Br• (under UV light)
Propagation:
R-H + Br• → R• + HBr
R• + Br₂ → R-Br + Br•
Termination: Combination of radical species.
Where R-H represents the this compound molecule.
Other Substitutions:
Further substitutions can be achieved from the halogenated derivatives. For instance, a bromo-substituted derivative could undergo nucleophilic substitution or elimination reactions, providing a pathway to introduce other functional groups such as hydroxyl, amino, or cyano groups, or to form a double bond within the cyclohexyl ring.
Regio- and Stereoselective Transformations
Achieving regio- and stereoselectivity in the functionalization of a molecule like this compound, which has multiple similar C-H bonds and stereocenters, is a significant synthetic challenge.
Directed Functionalization at Peripheral Positions
Modern synthetic methodologies allow for the regioselective functionalization of C-H bonds through the use of directing groups. While this compound does not possess a classical directing group, the oxygen atoms of the spiroketal could potentially direct certain metal-catalyzed C-H activation reactions to specific positions on the cyclohexyl or the spiroketal rings.
For instance, transition metal catalysts (e.g., palladium, rhodium, iridium) are known to coordinate to Lewis basic atoms and activate nearby C-H bonds. It is conceivable that a catalyst could coordinate to one of the spiroketal oxygens and direct functionalization to an adjacent C-H bond on either the six-membered ring of the spiro system or the cyclohexyl substituent. However, without experimental data, the feasibility and regiochemical outcome of such transformations remain speculative.
Enantioselective and Diastereoselective Chemical Conversions
This compound is a chiral molecule, with the spirocyclic carbon atom being a stereocenter. Additionally, the substituted cyclohexyl ring contains multiple stereocenters. Any reaction that introduces a new stereocenter or modifies an existing one can potentially proceed with diastereoselectivity.
For example, in a halogenation reaction on the cyclohexyl ring, the approach of the halogen radical could be influenced by the stereochemistry of the existing molecule, leading to a preference for one diastereomer over another. Similarly, if a double bond were introduced into the cyclohexyl ring, subsequent reactions like epoxidation or dihydroxylation could be diastereoselective, with the bulky spiroketal group directing the reagent to the less hindered face of the double bond.
Enantioselective conversions would require the use of a chiral reagent or catalyst. For example, an enantioselective C-H functionalization on the cyclohexyl ring could be envisioned using a chiral rhodium or palladium catalyst, which could differentiate between the enantiotopic C-H bonds.
Synthesis of Structurally Modified this compound Derivatives
The synthesis of derivatives of this compound can be approached by modifying the core structure, such as altering the size of the spirocyclic rings.
Exploration of Analogs with Varied Spirocyclic Ring Sizes
The synthesis of spiroketals generally involves the acid-catalyzed cyclization of a dihydroxy ketone precursor. By strategically choosing the length of the carbon chains in the dihydroxy ketone, the size of the resulting spiroketal rings can be controlled.
To synthesize an analog of this compound with a different spirocyclic ring size, for example, a 1,5-dioxaspiro[4.5]decane system, a precursor with a shorter carbon chain would be required. The general synthetic approach would involve:
Synthesis of a dihydroxy ketone precursor: This would involve coupling a cyclohexyl-containing fragment with a fragment that contains the appropriate chain length for the desired ring size, with hydroxyl and ketone functionalities at the correct positions.
Spiroketalization: Treatment of the dihydroxy ketone with an acid catalyst would induce cyclization to form the desired spiroketal.
The table below illustrates the precursor structures that would be required for the synthesis of different spiroketal analogs of this compound.
| Target Spiroketal System | General Precursor Structure (Dihydroxy Ketone) |
| 1,5-Dioxaspiro[5.5]undecane (existing core) | A δ,ε-dihydroxy ketone with a cyclohexyl substituent. |
| 1,5-Dioxaspiro[4.5]decane | A γ,δ-dihydroxy ketone with a cyclohexyl substituent. |
| 1,6-Dioxaspiro[5.6]dodecane | An ε,ζ-dihydroxy ketone with a cyclohexyl substituent. |
Introduction of Diverse Functional Groups on the Cyclohexyl or Dioxaspiro Ring Systems
The chemical architecture of this compound presents two primary domains for the introduction of functional groups: the saturated carbocyclic cyclohexyl ring and the heterocyclic dioxaspiro system. The reactivity of these two systems is distinct, allowing for selective modifications. Functionalization can impart a range of new physicochemical properties to the parent molecule, opening avenues for its application in various fields of chemical science.
Functionalization of the Cyclohexyl Ring
The cyclohexyl moiety, being a saturated hydrocarbon ring, typically requires robust reaction conditions for functionalization. The primary pathways for introducing functional groups involve the activation of its C-H bonds.
Oxidation:
The oxidation of the cyclohexyl ring can lead to the introduction of hydroxyl, carbonyl, and carboxyl groups. The position of oxidation is influenced by the steric hindrance imposed by the adjacent spiro system.
Hydroxylation: Direct hydroxylation of the cyclohexyl ring can be achieved using strong oxidizing agents. These reactions often proceed via radical mechanisms and may yield a mixture of isomers. For instance, mitochondrial hydroxylation has been observed on the cyclohexyl ring of cyclohexyl-substituted fatty acids, suggesting that biochemical or biomimetic catalytic systems could be employed for selective hydroxylation. nih.gov
Oxidative C-H Functionalization: Modern synthetic methodologies, such as transition-metal-catalyzed C-H activation, offer more controlled and selective pathways to functionalized cyclohexanes. These methods can be used to introduce a variety of functional groups under milder conditions. acs.orgacs.org
Halogenation:
Halogenation of the cyclohexyl ring introduces a versatile functional handle that can be further elaborated through nucleophilic substitution or elimination reactions.
Free-Radical Halogenation: The cyclohexyl ring can undergo free-radical halogenation (e.g., chlorination or bromination) upon exposure to halogens under UV irradiation or in the presence of a radical initiator. This method typically results in a mixture of mono- and poly-halogenated products.
Electrophilic Halogenation: While less common for saturated rings, certain reagents can facilitate electrophilic halogenation, particularly at activated positions.
The table below summarizes potential functionalization reactions on the cyclohexyl ring of this compound.
| Reaction | Reagents and Conditions | Potential Product(s) |
| Hydroxylation | Strong oxidizing agents (e.g., KMnO4, CrO3) | 7-(Hydroxycyclohexyl)-1,5-dioxaspiro[5.5]undecane isomers |
| Oxidation to Ketone | Further oxidation of hydroxylated products | 7-(Oxocyclohexyl)-1,5-dioxaspiro[5.5]undecane isomers |
| Bromination | Br2, UV light | 7-(Bromocyclohexyl)-1,5-dioxaspiro[5.5]undecane isomers |
| Chlorination | Cl2, UV light | 7-(Chlorocyclohexyl)-1,5-dioxaspiro[5.5]undecane isomers |
Functionalization of the Dioxaspiro Ring System
The 1,5-dioxaspiro[5.5]undecane moiety is a spiroketal, and its reactivity is primarily governed by the stability of the ketal linkage. Spiroketals are generally stable under neutral and basic conditions but can be susceptible to acid-catalyzed reactions.
Acid-Catalyzed Ring Opening:
In the presence of Lewis or Brønsted acids, the spiroketal can undergo ring opening. This process can be concurrent with other reactions, such as halogenation, leading to the formation of functionalized acyclic or different heterocyclic structures. nih.govacs.org For instance, acid catalysis can permit the ring opening and halogenation of spiroketals to produce ω-iodo enol ethers. nih.gov
Reactions at Positions Adjacent to the Spirocenter:
While the core spiroketal is relatively inert, derivatization of the parent 1,5-dioxaspiro[5.5]undecane structure at positions adjacent to the oxygen atoms has been demonstrated, particularly in the synthesis of dione (B5365651) derivatives. These derivatives can then serve as precursors for further functionalization. For example, 1,5-dioxaspiro[5.5]undecane-2,4-dione has been used as a starting material for the synthesis of various substituted derivatives. researchgate.net Although the target molecule does not possess these dione functionalities, their synthesis on the parent spiro system highlights the potential for derivatization of the dioxaspiro rings.
The following table outlines potential derivatization pathways involving the dioxaspiro ring system.
| Reaction | Reagents and Conditions | Potential Product(s) |
| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl, H2SO4) | Cyclohexanone and 1,3-propanediol |
| Acid-Catalyzed Ring Opening and Halogenation | Lewis/Brønsted acid, Halogen source (e.g., I2) | ω-Iodo enol ether derivatives |
Theoretical and Computational Investigations of 7 Cyclohexyl 1,5 Dioxaspiro 5.5 Undecane
Electronic Structure and Bonding Analysis
A thorough understanding of the electronic properties of 7-Cyclohexyl-1,5-dioxaspiro[5.5]undecane would be fundamental to predicting its reactivity and stability.
Molecular Orbital Theory and Electron Density Distribution
Quantum mechanical calculations, such as those based on Molecular Orbital (MO) theory, would be essential to describe the distribution and energies of electrons within the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The resulting electron density map would illustrate the regions of high and low electron concentration, highlighting the polar nature of the C-O bonds within the spiroketal moiety and the nonpolar character of the cyclohexyl and cyclohexane (B81311) rings.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis would offer a more localized picture of bonding. This method would quantify the interactions between filled and unfilled orbitals, providing a measure of hyperconjugative and stereoelectronic effects. For this compound, NBO analysis would be particularly useful in evaluating the anomeric effect, a key stereoelectronic interaction in spiroketals that influences their conformation and stability. This analysis would likely reveal significant delocalization of electron density from the oxygen lone pairs into the antibonding orbitals of adjacent C-O bonds.
Conformational Energy Landscape and Potential Energy Surfaces
The flexibility of the spirocyclic system and the bulky cyclohexyl substituent suggests a complex conformational landscape for this compound.
Ab Initio and Density Functional Theory (DFT) Calculations of Conformer Energies
To map the potential energy surface, a systematic search for stable conformers would be necessary. High-level ab initio and Density Functional Theory (DFT) calculations would be employed to optimize the geometry of various possible chair, boat, and twist-boat conformations of the two six-membered rings. The relative energies of these conformers would be calculated to identify the most stable, low-energy structures. It is anticipated that the diequatorial or axial-equatorial positioning of the cyclohexyl group would significantly influence the conformational preferences.
A hypothetical data table of relative conformer energies is presented below to illustrate the expected output of such a study.
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |
| Chair-Chair (eq) | DFT/B3LYP/6-31G | 0.00 |
| Chair-Chair (ax) | DFT/B3LYP/6-31G | 2.5 |
| Chair-Boat | DFT/B3LYP/6-31G | 5.8 |
| Boat-Boat | DFT/B3LYP/6-31G | 10.2 |
Note: This data is purely illustrative and not based on actual calculations.
Molecular Dynamics Simulations for Conformational Sampling
To explore the dynamic behavior and interconversion between different conformers, molecular dynamics (MD) simulations would be invaluable. By simulating the motion of the atoms over time, MD can reveal the accessible conformations and the energy barriers between them. This would provide a more complete picture of the molecule's flexibility and the predominant shapes it adopts under various conditions.
Reaction Mechanism Elucidation through Computational Methods
Computational methods are powerful tools for investigating the pathways of chemical reactions. For this compound, this could involve studying its hydrolysis, a characteristic reaction of ketals. DFT calculations could be used to locate the transition state structures and calculate the activation energies for the acid-catalyzed cleavage of the spiroketal. This would provide a detailed, step-by-step understanding of how the reaction proceeds and the factors that influence its rate.
Transition State Characterization for Key Reactions
Currently, there is a lack of published research detailing the transition state characterization for key reactions involving this compound or its parent compound, 1,5-dioxaspiro[5.5]undecane. Such studies would typically involve quantum mechanical calculations to identify the high-energy transition state structures for reactions such as formation from a ketone and a diol, or for conformational interconversions. These calculations would elucidate the geometry, energy, and vibrational frequencies of the transition state, providing crucial insights into the reaction mechanism.
Reaction Coordinate Analysis and Energy Barriers
While specific reaction coordinate analyses for this compound are not available, computational studies on the conformational behavior of the related 1,7-dioxaspiro[5.5]undecane provide insight into the energy barriers between different conformers. The stability of various conformations is influenced by the anomeric effect, where lone pairs of electrons on the oxygen atoms interact with antiperiplanar carbon-heteroatom bonds.
Theoretical calculations using methods such as hybrid density functional theory (B3LYP) and ab initio molecular orbital (MP2) methods have been employed to study these conformational preferences. For 1,7-dioxaspiro[5.5]undecane, conformations where two heteroatoms each have an electron pair oriented antiperiplanar to a carbon-heteroatom bond (conformation A) are found to be significantly more stable than those with only one such orientation (conformation B) or none (conformation C). e-tarjome.com
The calculated Gibbs free energy differences highlight the energy barriers for conformational changes. For instance, at the B3LYP/6-311+G* level of theory, the energy differences for 1,7-dioxaspiro[5.5]undecane are as follows:
| Conformation Comparison | Gibbs Free Energy Difference (kcal/mol) |
| G(C) - G(A) | 8.17 |
| G(B) - G(A) | 3.74 |
This data is for the parent compound 1,7-dioxaspiro[5.5]undecane. e-tarjome.com
These values represent the energy barriers for the interconversion from the less stable conformers to the most stable one, providing a foundational understanding of the molecule's dynamic behavior. The presence of a cyclohexyl group at the 7-position would be expected to influence the relative energies of these conformers due to steric interactions.
Prediction of Spectroscopic Properties
Computational NMR Chemical Shift and Coupling Constant Prediction
While experimental C NMR has been used to determine the configuration and conformation of 1,7-dioxaspiro[5.5]undecanes, specific computationally predicted NMR chemical shifts and coupling constants for this compound are not available in the literature. e-tarjome.comcdnsciencepub.com
Computational methods, often employing Density Functional Theory (DFT), are powerful tools for predicting NMR parameters. These calculations would involve optimizing the geometry of the most stable conformers and then using specialized methods (like GIAO - Gauge-Independent Atomic Orbital) to calculate the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts. Such predictions would be invaluable for confirming the structure and assigning experimental spectra.
Calculated Vibrational Frequencies and Intensities
Detailed computational studies on the vibrational frequencies and intensities of this compound or its parent spiroketals have not been reported. Theoretical vibrational analysis is typically performed using quantum chemical calculations, such as DFT, to compute the harmonic frequencies corresponding to the normal modes of vibration.
These calculations would yield a theoretical infrared (IR) and Raman spectrum, where the frequencies correspond to the vibrational modes and the calculated intensities relate to the expected peak heights in the experimental spectra. This information is crucial for identifying the presence of specific functional groups and for detailed structural elucidation. For a molecule of this complexity, the calculated spectrum would show a multitude of vibrational modes, including C-H stretching, C-O stretching, and complex fingerprint region vibrations corresponding to the spiroketal and cyclohexane rings.
Theoretical Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectra for Chiral Forms
As this compound is a chiral molecule, it would exhibit optical activity. However, there are no available theoretical predictions of its Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectra in the scientific literature.
The prediction of chiroptical properties like CD and ORD spectra is a specialized area of computational chemistry. It requires high-level quantum mechanical calculations, often using time-dependent density functional theory (TD-DFT), to determine the differential absorption of left and right circularly polarized light (for CD) and the change in the angle of plane-polarized light with wavelength (for ORD). Such theoretical spectra would be instrumental in determining the absolute configuration of the enantiomers of this compound.
No Publicly Available Research Found on the Potential Applications of this compound in Chemical Synthesis and Materials Science
Extensive searches of publicly available scientific literature and chemical databases have revealed no specific research detailing the potential applications of the chemical compound this compound in the areas of chemical synthesis and materials science as outlined in the requested article structure.
While the searches did yield information on related compounds, such as other derivatives of dioxaspiro[5.5]undecane and various cyclohexyl-based molecules, there is a notable absence of studies focused on the precise applications of this compound as a chiral auxiliary, a building block in total synthesis, or a component in supramolecular chemistry.
The investigation into the potential roles of this specific compound included targeted searches for its use in:
Asymmetric Synthesis: No literature was found describing the design, synthesis, or evaluation of this compound as a chiral auxiliary or ligand in enantioselective catalysis.
Total Synthesis of Complex Organic Molecules: There are no documented instances of this compound being strategically incorporated into bioactive natural products or used as a stereochemical control element in synthetic pathways.
Supramolecular Chemistry: The searches did not uncover any research on the use of this compound as a component in host-guest chemistry or other supramolecular assemblies.
It is important to note that the absence of published research does not definitively mean the compound has no potential in these areas, but rather that such applications have not been explored or publicly disclosed in the scientific literature to date. The scientific community's focus has been on other structurally related spirocyclic systems. For instance, significant research exists on 1,7-dioxaspiro[5.5]undecane, which is a known insect pheromone, and its derivatives. Similarly, various cyclohexyl-containing compounds have been investigated as chiral auxiliaries, but not the specific spirocyclic structure .
Given the lack of available data, it is not possible to provide an article with the requested detailed research findings and data tables for this compound.
Potential Applications of 7 Cyclohexyl 1,5 Dioxaspiro 5.5 Undecane in Chemical Synthesis and Materials Science
Functional Materials and Polymer Chemistry Applications
The chemical structure of 7-Cyclohexyl-1,5-dioxaspiro[5.5]undecane also presents opportunities for its use in the field of polymer chemistry, both as a fundamental building block and as a functional additive.
While not a conventional monomer, derivatives of this compound could be synthesized to incorporate polymerizable functional groups. For instance, the introduction of vinyl or epoxy groups onto the cyclohexyl ring would transform the molecule into a monomer suitable for addition or ring-opening polymerization. The resulting polymers would feature the bulky and rigid spiroacetal moiety as a pendant group, which could significantly influence the physical properties of the polymer, such as its glass transition temperature, thermal stability, and mechanical strength.
Furthermore, the presence of two reactive sites could enable its use as a cross-linking agent. Bifunctional derivatives could be employed to create network polymers with enhanced rigidity and solvent resistance. The spirocyclic structure would act as a rigid junction point within the polymer network.
| Polymerization Strategy | Required Functionalization | Potential Polymer Property |
| Free Radical Polymerization | Introduction of vinyl or acrylate (B77674) groups | Increased Tg, enhanced thermal stability |
| Ring-Opening Polymerization | Introduction of epoxy or lactone groups | High modulus, improved chemical resistance |
| Polycondensation | Introduction of hydroxyl or carboxyl groups | Controlled architecture, potential for biodegradability |
This table outlines hypothetical polymerization strategies and the resultant properties of polymers incorporating the this compound scaffold.
Incorporating this compound as a comonomer or an additive into existing polymer matrices could provide a means to fine-tune their properties. The bulky nature of the molecule can disrupt polymer chain packing, leading to an increase in free volume and potentially altering properties such as gas permeability and refractive index.
From a mechanical standpoint, the rigid spiroacetal core is expected to enhance the stiffness and dimensional stability of the host polymer. By restricting the mobility of polymer chains, it could lead to an increase in the material's modulus and a reduction in its creep behavior. The specific impact on optoelectronic properties is less clear and would depend on the electronic nature of the polymer and any potential interactions with the spiroacetal unit. Further research is necessary to fully elucidate these structure-property relationships.
Future Research Directions and Unexplored Avenues for 7 Cyclohexyl 1,5 Dioxaspiro 5.5 Undecane
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of spiroketals has been a subject of extensive research, with the most common method being the acid-catalyzed cyclization of a dihydroxyketone precursor. ingentaconnect.comthieme-connect.com However, this approach can lack stereocontrol, which is crucial for developing molecules with specific biological activities. mdpi.com For 7-Cyclohexyl-1,5-dioxaspiro[5.5]undecane, future research should focus on developing synthetic routes that are not only efficient but also offer high levels of stereoselectivity.
Key Research Avenues:
Stereocontrolled Synthesis: A significant challenge in spiroketal synthesis is controlling the stereochemistry at the anomeric carbon. nih.govmskcc.org Kinetically controlled spirocyclization reactions, such as those involving glycal epoxides, could provide access to specific stereoisomers that might not be thermodynamically favored. nih.govnih.gov Investigating methodologies that allow for the selective formation of either anomeric stereoisomer of this compound would be a major advancement. mskcc.org
Transition-Metal Catalysis: Modern organic synthesis has increasingly turned to transition-metal catalysis to achieve transformations under mild conditions. thieme-connect.com Exploring catalytic systems, for example, those based on palladium, for the dihydroalkoxylation of suitable alkynediol precursors could offer an alternative and potentially more efficient route to the target molecule. thieme-connect.com
Diversity-Oriented Synthesis: The development of synthetic pathways that allow for the easy modification of the cyclohexyl group or the spiroketal core would be highly valuable. This approach, known as diversity-oriented synthesis, would facilitate the creation of a library of related compounds for structure-activity relationship (SAR) studies. mskcc.org
Below is a table summarizing potential synthetic strategies for future exploration.
| Synthetic Strategy | Precursor Type | Key Features | Potential Advantages |
| Acid-Catalyzed Dehydration | Dihydroxy ketone with a cyclohexyl moiety | Traditional method, often thermodynamically controlled. thieme-connect.comwikipedia.org | Simplicity, well-established precedent. |
| Kinetically Controlled Spirocyclization | Glycal epoxide with a cyclohexyl-containing side chain | Allows for the synthesis of less stable stereoisomers. nih.govnih.gov | High stereoselectivity, access to contrathermodynamic products. nih.gov |
| Transition-Metal Catalysis | Alkynediol with a cyclohexyl substituent | Employs catalysts (e.g., Palladium) for cyclization. thieme-connect.com | Mild reaction conditions, alternative reaction pathways. |
In-depth Exploration of Unconventional Reactivity Patterns
The reactivity of the spiroketal moiety is fundamental to its role as a pharmacophore and its utility as a protecting group in organic synthesis. While spiroketals are generally stable, they can undergo specific reactions, most notably ring-opening under certain conditions.
Unexplored Reactivity:
Reductive and Acid-Catalyzed Ring Opening: The stability of the this compound core under various acidic conditions needs to be systematically evaluated. Studies on reductive ring-opening reactions could lead to the synthesis of novel polyether structures. acs.org Furthermore, protocols using reagents like trifluoroacetyl trifluoromethanesulfonate (B1224126) (TFAT) could achieve ring-opening under exceptionally mild conditions, providing access to functionalized vinyl ethers. acs.org
Influence of the Cyclohexyl Group: The bulky cyclohexyl substituent at the C7 position may exert significant steric or electronic influence on the reactivity of the spiroketal center. Research should be directed at understanding how this group affects the kinetics and thermodynamics of ring-opening or other transformations compared to the unsubstituted parent compound.
Application of Advanced Analytical Techniques for Structural and Dynamic Studies
A comprehensive understanding of the three-dimensional structure and conformational dynamics of this compound is essential. Advanced analytical techniques are indispensable for this purpose.
Analytical Approaches:
Multidimensional NMR Spectroscopy: While standard 1H and 13C NMR are routine, advanced techniques like NOESY and HMBC are crucial for unambiguously determining the stereochemistry and conformation. beilstein-journals.org For instance, NOESY experiments can reveal through-space interactions that help define the relative orientation of the cyclohexyl group and the spiroketal rings. nih.gov
X-ray Crystallography: The most definitive method for determining the solid-state structure is single-crystal X-ray diffraction. wikipedia.orglibretexts.org Obtaining a crystal structure of this compound would provide precise bond lengths, angles, and conformational details, serving as a benchmark for computational models. researchgate.netresearchgate.net
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. beilstein-journals.org Tandem mass spectrometry (MS/MS) experiments could be designed to study the fragmentation patterns of the molecule, which can provide insights into its structural stability and connectivity.
The following table outlines the key information that can be obtained from these analytical techniques.
| Analytical Technique | Type of Information | Significance |
| 2D NMR (NOESY, HMBC) | Connectivity, stereochemistry, solution-state conformation. beilstein-journals.org | Elucidates the 3D structure in solution and intramolecular interactions. |
| Single-Crystal X-ray Diffraction | Precise solid-state structure, bond lengths, and angles. wikipedia.org | Provides an unambiguous structural proof and a basis for computational studies. researchgate.net |
| Mass Spectrometry (HRMS, MS/MS) | Elemental composition, fragmentation patterns. beilstein-journals.org | Confirms molecular formula and provides data on structural integrity. |
Expanded Computational Studies to Uncover Deeper Chemical Principles
Theoretical and computational chemistry offer powerful tools to complement experimental findings and provide deeper insights into the intrinsic properties of molecules.
Computational Research Goals:
Conformational Analysis and the Anomeric Effect: The stability of spiroketals is significantly influenced by stereoelectronic effects, most notably the anomeric effect, which describes the preference of heteroatomic substituents for an axial position. wikipedia.org Computational modeling can be used to determine the relative energies of different conformations of this compound. chemtube3d.comscripps.edu Understanding how the cyclohexyl group influences the conformational equilibrium governed by the double anomeric effect is a key research question. nih.gov
Spectroscopic Prediction: Quantum chemical calculations can predict spectroscopic properties such as NMR chemical shifts. barbatti.org Comparing these predicted values with experimental data can aid in the structural assignment and conformational analysis of the molecule.
Intermolecular Interactions: Computational methods can be employed to study how this compound might interact with biological targets like proteins. rsc.org These studies can help in the rational design of derivatives with potential therapeutic applications.
Discovery of Novel Chemical Applications and Derivations
The spiroketal motif is a privileged structure in medicinal chemistry, and its rigid three-dimensional nature makes it an attractive scaffold for drug design. mskcc.orgresearchgate.nettandfonline.com The unique structure of this compound makes it a candidate for various applications.
Potential Avenues for Application:
Medicinal Chemistry: Many natural and synthetic spiroketals exhibit a wide range of biological activities, including anticancer, antibiotic, and antifungal properties. nih.govnih.gov The introduction of a lipophilic cyclohexyl group may enhance membrane permeability or binding affinity to biological targets. Future work should involve screening this compound and its derivatives for various biological activities. For example, derivatives of related spiro[4.5]decane systems have been investigated as potent 5-HT1A receptor agonists. nih.govunimore.it
Development of Novel Derivatives: The core structure can be further functionalized to create a range of derivatives. For instance, introducing functional groups onto the cyclohexyl ring or the spiroketal backbone could lead to compounds with tailored properties. These derivatives could be explored as building blocks in the synthesis of more complex molecules.
Chiral Ligands and Auxiliaries: If the compound can be synthesized in an enantiomerically pure form, its potential as a chiral ligand in asymmetric catalysis or as a chiral auxiliary in stereoselective reactions could be investigated. The rigid spirocyclic framework is an attractive feature for such applications.
Q & A
Q. What established synthetic routes are available for 7-Cyclohexyl-1,5-dioxaspiro[5.5]undecane?
The compound is typically synthesized via a multi-step condensation reaction. A common approach involves reacting malonic acid with acetic anhydride in the presence of sulfuric acid, followed by dropwise addition of cyclohexanone to form the spirocyclic backbone. Subsequent derivatization with aldehydes (e.g., 2,4-dichlorobenzaldehyde) yields substituted variants. Reaction conditions (e.g., 303 K, 4 h stirring) and stoichiometric ratios (1:1 molar ratio of malonic acid to cyclohexanone) are critical for reproducibility .
Q. How should researchers purify and characterize this compound derivatives?
Purification often involves filtration and ethanol recrystallization, with single crystals obtained via slow evaporation. Structural confirmation requires X-ray crystallography to resolve the spirocyclic conformation (e.g., boat-shaped 1,3-dioxane ring fused to a chair-conformation cyclohexane). Additional characterization methods include -NMR, IR spectroscopy, and mass spectrometry to verify functional groups and molecular weight .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Refer to safety data sheets (SDS) for guidelines: use fume hoods to avoid inhalation, wear nitrile gloves, and employ eye protection. In case of skin contact, wash thoroughly with soap and water. Ethanol solutions should be handled in well-ventilated areas due to flammability risks .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of spirocyclic derivatives?
Systematic optimization includes:
- Catalyst screening : Sulfuric acid vs. alternative catalysts (e.g., p-toluenesulfonic acid) for acid-catalyzed cyclization.
- Temperature control : Maintaining 303 K during condensation to prevent side reactions.
- Solvent selection : Ethanol or dichloromethane for improved solubility of intermediates. Evidence from analogous spiro compounds suggests that extending reaction time (beyond 4 h) may improve yields but risks decomposition .
Q. What computational methods are effective in predicting the reactivity of this compound?
Density Functional Theory (DFT) studies can model electronic properties and predict nucleophilic/electrophilic sites. For example, analyzing the electron density around the spiro carbon (C10-C11 bond length: 1.462 Å) reveals susceptibility to ring-opening reactions. Molecular dynamics simulations may further elucidate conformational flexibility under varying solvent conditions .
Q. How can contradictory spectral data (e.g., melting points, 1H^1H1H-NMR shifts) between studies be resolved?
Contradictions often arise from impurities or polymorphic forms. Mitigation strategies include:
- Repetitive recrystallization to ensure purity.
- Cross-validation using multiple techniques (e.g., DSC for melting point analysis, -NMR for carbon environment confirmation).
- Peer-reviewed replication of synthetic protocols to identify procedural discrepancies .
Q. What strategies enable functionalization of the spirocyclic framework for bioactivity studies?
Key approaches involve:
- Knoevenagel condensation : Introducing arylidene groups at the C3 position using aldehydes (e.g., 4-bromobenzaldehyde) .
- Coupling agents : EDC•HCl-mediated conjugation with carboxylic acids or amines to install fixed charges or fluorophores .
- Reductive amination : Post-synthetic modification of ketone groups for tertiary amine derivatives .
Q. What is the mechanistic rationale for spiro ring formation during synthesis?
The reaction proceeds via acid-catalyzed cyclization:
- Step 1 : Cyclohexanone reacts with malonic acid to form a β-ketoester intermediate.
- Step 2 : Intramolecular nucleophilic attack by the hydroxyl group generates the spirocyclic dioxane ring.
- Step 3 : Aldehyde addition triggers Knoevenagel condensation, extending conjugation .
Methodological Considerations
- Theoretical Frameworks : Link experimental data to computational models (e.g., Cremer-Pople puckering parameters for ring conformation analysis) .
- Data Reproducibility : Document solvent purity, instrument calibration, and batch-to-batch variability in supplementary materials.
- Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal, particularly for halogenated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
